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Compound of Interest

Compound Name: 2-Hydroxyquinolin-8-yl acetate

Cat. No.: B058117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxyquinolin-8-yl acetate, also known by its tautomeric name 2-oxo-1,2-

dihydroquinolin-8-yl acetate, is a derivative of the versatile 8-hydroxyquinoline scaffold. The

introduction of a hydroxyl group at the 2-position and an acetate group at the 8-position

modifies the electronic and steric properties of the parent quinoline ring, potentially leading to

novel biological activities and applications in medicinal chemistry and materials science. This

technical guide provides a comprehensive overview of the known chemical properties,

synthesis, and spectral data for this compound, aimed at facilitating further research and

development.

Chemical and Physical Properties
Quantitative data for 2-Hydroxyquinolin-8-yl acetate and its immediate precursor, 8-

hydroxyquinolin-2(1H)-one, are summarized in the tables below for easy comparison. Due to

limited direct experimental data for the title compound, some properties are based on data for

structurally related compounds.

Table 1: General Chemical Properties
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Property
2-Hydroxyquinolin-8-yl
Acetate

8-Hydroxyquinolin-2(1H)-
one (Precursor)

IUPAC Name
(2-Oxo-1,2-dihydroquinolin-8-

yl) acetate[1]
8-Hydroxyquinolin-2(1H)-one

Synonyms

2-Oxo-1,2-dihydroquinolin-8-yl

acetate, 8-Acetoxy-2-

quinolone, 8-

Acetoxycarbostyril[1]

2,8-Dihydroxyquinoline, 8-

Hydroxycarbostyril

CAS Number 15450-72-3[1] 15450-76-7

Molecular Formula C₁₁H₉NO₃[1] C₉H₇NO₂

Molecular Weight 203.19 g/mol [1] 161.16 g/mol

Table 2: Physical Properties

Property
2-Hydroxyquinolin-8-yl
Acetate

8-Hydroxyquinolin-2(1H)-
one (Precursor)

Melting Point Data not available 287–288 °C[2]

Boiling Point Data not available Data not available

Solubility Data not available Soluble in methanol[2]

Experimental Protocols
A detailed experimental protocol for the synthesis of 2-Hydroxyquinolin-8-yl acetate is not

explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from

the procedure for a structurally similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-

chlorobenzoate[2]. The synthesis involves two main steps: the preparation of the precursor 8-

hydroxyquinolin-2(1H)-one, followed by its O-acetylation.

Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)
This procedure is adapted from the synthesis of 8-hydroxyquinolin-2(1H)-one reported by

Chavez-Reyes et al. (2023)[2].
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Reaction Setup: A solution of 2-amino-8-hydroxyquinoline (1.0 eq) in an aqueous solution of

hydrochloric acid (10%) is prepared in a round-bottom flask equipped with a magnetic stirrer.

Diazotization: The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.2

eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction

mixture is stirred for an additional 30 minutes at this temperature.

Hydrolysis: The reaction mixture is then heated to 80 °C and stirred for 1 hour.

Work-up: The mixture is cooled to room temperature, and the resulting precipitate is

collected by filtration, washed with cold water, and dried to yield 8-hydroxyquinolin-2(1H)-

one.

Synthesis of 2-Hydroxyquinolin-8-yl Acetate
This proposed protocol is based on the O-acylation method described by Chavez-Reyes et al.

(2023)[2] and general O-acetylation procedures.

Reaction Setup: In a suitable flask, 8-hydroxyquinolin-2(1H)-one (1.0 eq) is dissolved in a

suitable solvent such as acetonitrile or pyridine. A magnetic stir bar is added.

Acetylation: Acetic anhydride (1.2 eq) is added to the solution. If acetonitrile is used as the

solvent, a base such as triethylamine (1.2 eq) should be added. The mixture is stirred at

room temperature.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude

product is then purified, for example, by column chromatography on silica gel, to yield 2-
Hydroxyquinolin-8-yl acetate.

Spectral Data
Detailed spectral data for 2-Hydroxyquinolin-8-yl acetate is limited. The following provides

available mass spectrometry data and references to the spectral data of its precursor for

comparison.
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Mass Spectrometry (GC-MS)

The mass spectrum of 2-Oxo-1,2-dihydroquinolin-8-yl acetate shows characteristic fragment

ions at m/z values of 161 and 133[1].

Reference Spectral Data of 8-Hydroxyquinolin-2(1H)-one (Precursor)[2]

FTIR–ATR (ν, cm⁻¹): 3144 (N–H and O–H stretching), 3068, 3013, 1632 (C=O stretching),

1597 (C=C stretching), 1554, 1471, 1410, 1327, 1286, 1155, 1086, 1051, 873, 832, 790,

742, 570.

¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 6.48 (d, J = 9.2 Hz, 1H), 6.95 (dd, J = 7.6, 1.2 Hz,

1H), 6.99 (dd, J = 7.8, 7.8 Hz, 1H), 7.10 (dd, J = 7.6, 1.2 Hz, 1H), 7.84 (d, J = 9.2 Hz, 1H),

10.45 (br s, 2H, NH and OH).

¹³C NMR (101 MHz, DMSO-d₆, δ, ppm): 114.6 (CH), 118.2 (CH), 120.0 (Cq), 121.9 (CH),

122.2 (CH), 128.1 (Cq), 140.5 (CH), 143.7 (Cq), 161.4 (Cq, C=O).

Visualizations
Synthesis Workflow
The logical workflow for the synthesis of 2-Hydroxyquinolin-8-yl acetate from 2-amino-8-

hydroxyquinoline is depicted below.

2-Amino-8-hydroxyquinoline Diazotization
(NaNO2, HCl, 0-5 °C) 8-Hydroxyquinolin-2(1H)-one O-Acetylation

(Acetic Anhydride, Base) 2-Hydroxyquinolin-8-yl acetate

Click to download full resolution via product page

Caption: Synthesis of 2-Hydroxyquinolin-8-yl acetate.

Tautomerism of 2-Hydroxyquinoline Moiety
The 2-hydroxyquinoline moiety of the title compound exists in equilibrium with its 2-quinolone

tautomer.
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2-Hydroxy Form

2-Quinolone Form

2-Hydroxyquinolin-8-yl acetate

2-Oxo-1,2-dihydroquinolin-8-yl acetate

Tautomeric
Equilibrium

Click to download full resolution via product page

Caption: Tautomerism of the 2-hydroxyquinoline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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